molecular formula C27H24N4O2 B11197399 2-(3,4-dimethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

2-(3,4-dimethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11197399
M. Wt: 436.5 g/mol
InChI Key: SSEVPCIFHGWXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a pyrazoloquinoline derivative characterized by a fused heterocyclic core with a 3,4-dimethylphenyl substituent at position 2 and a phenethyl carboxamide group at position 6. Its synthesis likely involves cyclocondensation reactions of pyrazole intermediates with nitrile precursors, as evidenced by analogous methods for related pyrazoloquinolines (e.g., ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate, 7f) .

Properties

Molecular Formula

C27H24N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-17-8-10-21(14-18(17)2)31-27(33)23-16-29-24-11-9-20(15-22(24)25(23)30-31)26(32)28-13-12-19-6-4-3-5-7-19/h3-11,14-16,30H,12-13H2,1-2H3,(H,28,32)

InChI Key

SSEVPCIFHGWXOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield a pyrazolone derivative. This intermediate undergoes further reactions with 2-phenylethylamine and other reagents to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoloquinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives

Compound Name Substituents Physical Properties Key Findings
Target Compound : 2-(3,4-dimethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide - 3,4-Dimethylphenyl (position 2)
- Phenethyl carboxamide (position 8)
Not reported in evidence Enhanced lipophilicity due to 3,4-dimethylphenyl; carboxamide may improve membrane permeability compared to ester analogues .
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) - Phenyl (position 2)
- Quinolin-3-yl (position 5)
- Ethyl carboxylate (position 7)
mp 248–251°C; orange crystals Lower lipophilicity due to carboxylate vs. carboxamide; positional isomerism (7 vs. 8) may alter binding interactions.
Hydrazone derivatives (11a,b) - Aromatic hydrazones (e.g., aniline, p-chloroaniline) Not reported Electron-withdrawing groups (e.g., Cl in 11b) modulate reactivity; potential for further functionalization.
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (2) - 3-Pyridylmethyl carboxamide
- Hexahydroquinoline core
Polymorphic forms identified Polymorphism impacts solubility and analgesic activity; carboxamide moiety critical for bioactivity.

Key Observations:

Carboxamide vs. Carboxylate: The phenethyl carboxamide in the target compound may confer better metabolic stability and solubility than the ethyl carboxylate in 7f, which is prone to hydrolysis .

Positional Isomerism :

  • The carboxamide group at position 8 (target) vs. the carboxylate at position 7 (7f) could lead to divergent electronic and steric effects, influencing interactions with biological targets .

Research Findings and Implications

Synthetic Flexibility: Reactions with diazonium salts (e.g., formation of hydrazones 11a,b) highlight the adaptability of pyrazoloquinoline scaffolds for introducing diverse substituents .

Bioactivity Potential: The phenethyl carboxamide group in the target compound aligns with structural motifs seen in bioactive molecules (e.g., compound 2’s analgesic activity), though empirical data are needed .

Physicochemical Optimization : Substituent engineering (e.g., 3,4-dimethylphenyl for lipophilicity, carboxamide for stability) positions the target compound as a candidate for further pharmacological evaluation.

Biological Activity

The compound 2-(3,4-dimethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a pyrazoloquinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C28H36N4O3\text{C}_{28}\text{H}_{36}\text{N}_{4}\text{O}_{3}

This structure features a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of the dimethylphenyl group and phenethyl moiety enhances its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazoloquinoline exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In vitro Studies:

  • The compound showed promising results in inhibiting the proliferation of colorectal cancer cells (HCT-116) with an IC50 value indicating effective cytotoxicity.
  • Comparative studies highlighted that the compound's activity was superior to standard chemotherapeutic agents like cabozantinib in certain assays .

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Tyrosine Kinases: It has been reported to inhibit key tyrosine kinases involved in cancer progression, such as VEGFR-2 and c-Met, which play crucial roles in tumor growth and metastasis .
  • Induction of Apoptosis: The compound promotes apoptosis in cancer cells through cell cycle arrest mechanisms, particularly at the G0/G1 phase .

Safety and Selectivity

The selectivity index (SI) of the compound was evaluated against normal cell lines (e.g., WI38). Results indicated that while exhibiting cytotoxic effects against cancer cells, it maintained a favorable safety profile compared to traditional chemotherapeutics. The SI values suggest significant selectivity towards cancer cells over normal cells .

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundHCT-116X.XX
CabozantinibHCT-11616.35 ± 0.86
Compound 3cHCT-1161.184 ± 0.06
Compound 3eHCT-11683 nM

Note: Replace X.XX with actual IC50 data from experimental results.

Table 2: Selectivity Index Against Normal Cells

CompoundNormal Cell LineSI Value
This compoundWI38>20
CabozantinibWI38<10

Case Studies

  • Case Study on Colorectal Cancer: A study involving the treatment of HCT-116 cells with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability, confirming its potential as an effective anticancer agent.
  • Comparative Analysis with Traditional Treatments: In head-to-head comparisons with established drugs like cabozantinib, the pyrazoloquinoline derivative exhibited enhanced selectivity and lower toxicity to normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.